Cas no 952650-02-1 ((R)-3-Aminopentanoic acid hydrochloride)
(R)-3-Aminopentanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (R)-3-Aminopentanoic acid hydrochloride
- (3R)-3-AMINOPENTANOIC ACID HYDROCHLORIDE
- (R)-3-Aminopentanoic Acid Hydrochloride Salt
- EN300-1718883
- (R)-3-aminovaleric acid hydrochloride
- (3R)-3-aminopentanoic acid;hydrochloride
- (3R)-3-Aminovaleric acid hydrochloride
- A850820
- DS-6863
- MFCD08702981
- CS-0236565
- DTXSID80735202
- AKOS016014763
- (3R)-3-Aminopentanoic acid--hydrogen chloride (1/1)
- Y11199
- (R)-3-aminopentanoicacidhydrochloride
- (R)-3-Aminopentanoic acid HCl
- J-502213
- 952650-02-1
- FERWBHFUQDIXNF-PGMHMLKASA-N
-
- MDL: MFCD08702981
- Inchi: 1S/C5H11NO2.ClH/c1-2-4(6)3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1
- InChI Key: FERWBHFUQDIXNF-PGMHMLKASA-N
- SMILES: Cl.OC(C[C@@H](CC)N)=O
Computed Properties
- Exact Mass: 153.0556563g/mol
- Monoisotopic Mass: 153.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 82.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
(R)-3-Aminopentanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM126448-1g |
(R)-3-aminopentanoic acid hydrochloride |
952650-02-1 | 95% | 1g |
$281 | 2021-06-09 | |
| Chemenu | CM126448-5g |
(R)-3-aminopentanoic acid hydrochloride |
952650-02-1 | 95% | 5g |
$842 | 2021-06-09 | |
| abcr | AB492331-1 g |
(R)-3-Aminopentanoic acid hydrochloride |
952650-02-1 | 1g |
€294.50 | 2023-06-15 | ||
| Chemenu | CM126448-1g |
(R)-3-aminopentanoic acid hydrochloride |
952650-02-1 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM126448-5g |
(R)-3-aminopentanoic acid hydrochloride |
952650-02-1 | 95% | 5g |
$*** | 2023-05-29 | |
| Apollo Scientific | OR40585-250mg |
(3R)-3-Aminopentanoic acid hydrochloride |
952650-02-1 | 250mg |
£127.00 | 2025-02-20 | ||
| Apollo Scientific | OR40585-1g |
(3R)-3-Aminopentanoic acid hydrochloride |
952650-02-1 | 1g |
£235.00 | 2025-02-20 | ||
| TRC | A630018-10mg |
(R)-3-Aminopentanoic acid hydrochloride |
952650-02-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A630018-50mg |
(R)-3-Aminopentanoic acid hydrochloride |
952650-02-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A630018-100mg |
(R)-3-Aminopentanoic acid hydrochloride |
952650-02-1 | 100mg |
$ 135.00 | 2022-06-07 |
(R)-3-Aminopentanoic acid hydrochloride Suppliers
(R)-3-Aminopentanoic acid hydrochloride Related Literature
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on (R)-3-Aminopentanoic acid hydrochloride
Introduction to (R)-3-Aminopentanoic acid hydrochloride (CAS No. 952650-02-1)
(R)-3-Aminopentanoic acid hydrochloride (CAS No. 952650-02-1) is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (R)-β-alanine hydrochloride, is a key intermediate in the synthesis of various bioactive molecules and therapeutic agents. Its unique stereochemistry and functional groups make it an essential building block in the development of chiral drugs and peptides.
The chemical structure of (R)-3-Aminopentanoic acid hydrochloride consists of a five-carbon backbone with an amino group and a carboxylic acid group, both attached to the β-carbon. The presence of the hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in aqueous environments. This compound is often used in the synthesis of peptides, particularly those with specific stereochemical requirements, due to its high enantiomeric purity.
Recent advancements in the field of medicinal chemistry have highlighted the importance of chiral compounds like (R)-3-Aminopentanoic acid hydrochloride in the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of antiviral agents targeting RNA-dependent RNA polymerases. The unique stereochemistry of the compound allows for precise control over the stereochemical outcomes of synthetic reactions, leading to higher yields and purities of target molecules.
In addition to its role in drug synthesis, (R)-3-Aminopentanoic acid hydrochloride has also been explored for its potential biological activities. Research conducted by a team at the University of California, San Francisco, revealed that this compound exhibits neuroprotective properties by modulating specific neurotransmitter pathways. The study found that treatment with (R)-3-Aminopentanoic acid hydrochloride significantly reduced neuronal damage in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's and Parkinson's disease.
The synthesis of (R)-3-Aminopentanoic acid hydrochloride can be achieved through various methods, including asymmetric synthesis and enzymatic resolution. One common approach involves the use of chiral catalysts or auxiliaries to selectively form the desired enantiomer. For example, a recent publication in Organic Letters described a highly efficient method for synthesizing this compound using a chiral phosphoric acid catalyst, which provided excellent enantioselectivity and yield.
The physical properties of (R)-3-Aminopentanoic acid hydrochloride are well-characterized and include a melting point range of 210-212°C and good solubility in water and polar organic solvents. These properties make it suitable for use in both laboratory-scale experiments and industrial processes. The compound is typically supplied as a white crystalline powder, which can be easily handled and stored under standard laboratory conditions.
In terms of safety and handling, while (R)-3-Aminopentanoic acid hydrochloride is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, ensuring proper ventilation, and disposing of waste materials according to local regulations.
The market demand for chiral amino acids like (R)-3-Aminopentanoic acid hydrochloride continues to grow due to their wide-ranging applications in pharmaceuticals, biotechnology, and materials science. Major pharmaceutical companies and research institutions are increasingly investing in the development of chiral drugs, driving the need for high-quality intermediates like this compound. As a result, suppliers are focusing on improving production processes to meet the increasing demand while maintaining high standards of purity and consistency.
In conclusion, (R)-3-Aminopentanoic acid hydrochloride (CAS No. 952650-02-1) is a versatile and important compound with significant potential in various scientific and industrial applications. Its unique stereochemistry and functional groups make it an invaluable tool in the development of new drugs and therapeutic agents. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the field of medicinal chemistry.
952650-02-1 ((R)-3-Aminopentanoic acid hydrochloride) Related Products
- 58610-42-7((R)-3-Aminobutanoic acid hydrochloride)
- 192003-02-4(L-beta-Homolysine dihydrochloride)
- 17132-18-2(Hexanoic acid,3,5-diamino-, hydrochloride (1:2))
- 61884-74-0(L-b-Homoglutamic Acid Hydrochloride)
- 131347-76-7((R)-3-Aminopentanoic acid)
- 58610-41-6(L-beta-Homoalanine hydrochloride)
- 18664-78-3(3-Amino-pentanoic Acid)
- 14389-77-6((S)-3-Aminopentanoic acid)
- 336182-10-6(H-beta-HoAsp?HCl)
- 1948-48-7(β-Glutamic Acid)